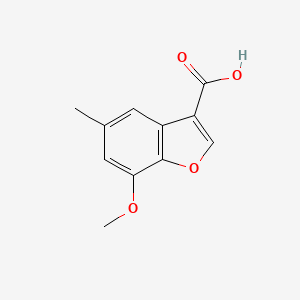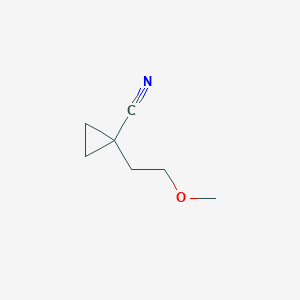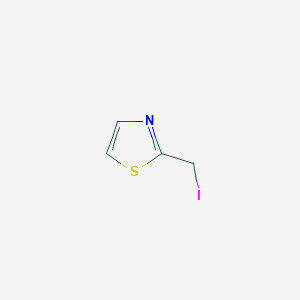
8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 4-chlorophenyl group at the 8-position, a trifluoromethyl group at the 7-position, and a carboxylic acid group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an aniline derivative, cyclization reactions such as the Skraup synthesis can be employed to form the quinoline core.
Introduction of Substituents: The 4-chlorophenyl and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using Grignard reagents or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl and chlorophenyl groups might enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-6-carboxylic acid: Lacks the 4-chlorophenyl and trifluoromethyl groups.
8-Phenylquinoline-6-carboxylic acid: Similar structure but without the trifluoromethyl group.
7-Trifluoromethylquinoline-6-carboxylic acid: Lacks the 4-chlorophenyl group.
Uniqueness
8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to the presence of both the 4-chlorophenyl and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities.
Propiedades
Fórmula molecular |
C17H9ClF3NO2 |
|---|---|
Peso molecular |
351.7 g/mol |
Nombre IUPAC |
8-(4-chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H9ClF3NO2/c18-11-5-3-9(4-6-11)13-14(17(19,20)21)12(16(23)24)8-10-2-1-7-22-15(10)13/h1-8H,(H,23,24) |
Clave InChI |
FRPYSMXEVHJBSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C(=C2N=C1)C3=CC=C(C=C3)Cl)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)

![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)


![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)
